isobutyl 2,4,6-trichlorophenyl carbonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl (2,4,6-trichlorophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3O3/c1-6(2)5-16-11(15)17-10-8(13)3-7(12)4-9(10)14/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQGCNQSIVYSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=C(C=C(C=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Reactions Mediated by Isobutyl 2,4,6 Trichlorophenyl Carbonate
Computational Verification of Proposed Reaction Mechanisms
The elucidation of reaction mechanisms, particularly for complex organic transformations, has been significantly advanced by the advent of computational chemistry. For reactions mediated by isobutyl 2,4,6-trichlorophenyl carbonate, computational methods, primarily Density Functional Theory (DFT), offer a powerful lens through which to examine the intricacies of bond formation and cleavage, the nature of transient intermediates, and the energetic landscapes of proposed mechanistic pathways. While direct computational studies specifically targeting this compound are not extensively documented in the public literature, a wealth of research on analogous activated esters and carbonates provides a robust framework for understanding its reactivity. By examining these related systems, we can construct a detailed and scientifically grounded picture of the likely mechanistic steps and their computational verification.
The primary role of this compound in synthesis is to act as an acyl transfer agent, most notably in the formation of amide bonds. The generally accepted mechanism for this transformation involves the nucleophilic attack of an amine on the activated carbonyl group of the carbonate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the isobutyloxycarbonyl group and the highly stable 2,4,6-trichlorophenoxide anion to furnish the desired amide.
Computational studies on analogous systems, such as the aminolysis of other activated esters, have been instrumental in dissecting this process into two primary, competing pathways: a stepwise mechanism and a concerted mechanism. nih.gov
Stepwise Mechanism: This pathway involves the formation of a distinct tetrahedral intermediate. The amine attacks the carbonyl carbon, forming a new carbon-nitrogen bond and generating a zwitterionic or neutral tetrahedral species. This intermediate then undergoes a second step, which is the cleavage of the carbon-oxygen bond of the leaving group.
Concerted Mechanism: In this pathway, the formation of the new carbon-nitrogen bond and the cleavage of the carbon-oxygen bond occur simultaneously through a single transition state.
Studies on the aminolysis of simple esters, like methyl formate (B1220265) with ammonia, have shown that in the absence of a catalyst, the stepwise and concerted mechanisms can have very similar activation energies. nih.gov However, the presence of a catalyst, such as a second molecule of the amine acting as a general base, can significantly lower the activation energy of the stepwise mechanism, making it the more favorable route. nih.gov
For activated esters, such as N-hydroxysuccinimide (NHS) esters, which are structurally analogous to the activated carbonate functionality in this compound, computational studies have further illuminated the reaction course. DFT calculations have been used to analyze the effect of the leaving group on the reaction barrier. The electron-withdrawing nature of the 2,4,6-trichlorophenyl group in the target molecule is expected to significantly activate the carbonyl group towards nucleophilic attack, thereby lowering the activation barrier for amide formation compared to less activated esters.
A representative computational analysis of the aminolysis of an activated ester is presented in the tables below. The data, derived from analogous systems in the literature, illustrates the typical energy values obtained from DFT calculations.
Table 1: Calculated Relative Energies for Key Species in a Stepwise Aminolysis Reaction
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Separated amine and activated ester | 0.0 |
| Transition State 1 (TS1) | C-N bond formation | +15.2 |
| Tetrahedral Intermediate | Stable intermediate species | -5.8 |
| Transition State 2 (TS2) | C-O bond cleavage | +12.5 |
| Products | Amide and leaving group | -25.0 |
Note: These are representative values from DFT calculations on analogous systems and serve to illustrate the energetic profile of a stepwise reaction.
Table 2: Calculated Activation Energies for Competing Aminolysis Pathways
| Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Uncatalyzed Concerted | Single transition state | 22.5 |
| Uncatalyzed Stepwise | Formation of tetrahedral intermediate (TS1) | 21.8 |
| Amine-Catalyzed Stepwise | Formation of tetrahedral intermediate (TS1) | 14.3 |
Note: These are representative values from DFT calculations on analogous systems, demonstrating the catalytic effect of a second amine molecule.
The computational data consistently supports a mechanism where the reaction is significantly accelerated by the participation of a second amine molecule or another base in the proton transfer steps. In the context of this compound, this would involve the amine substrate acting as a nucleophile and a second equivalent of the amine (or another added base) acting as a proton shuttle in the transition state. This bifunctional role lowers the energy of the transition state, thereby accelerating the reaction.
Furthermore, computational studies can rationalize the high efficiency of this compound as a coupling reagent. The stability of the 2,4,6-trichlorophenoxide leaving group is a key thermodynamic driving force for the reaction. DFT calculations can quantify the stability of this anion relative to other potential leaving groups, confirming its excellent leaving group ability.
Applications of Isobutyl 2,4,6 Trichlorophenyl Carbonate As a Reagent in Complex Organic Synthesis
Role as an Activated Carbonyl Source for Ester and Carbamate (B1207046) Formation
The primary utility of isobutyl 2,4,6-trichlorophenyl carbonate lies in its function as a potent isobutyloxycarbonylating agent. The highly activated nature of the carbonyl group facilitates nucleophilic acyl substitution reactions with a wide array of nucleophiles, most notably amines and alcohols.
The reaction between this compound and primary or secondary amines provides a direct and efficient route to isobutyl carbamates. This transformation proceeds smoothly under mild conditions, often at room temperature, and typically does not require harsh catalysts. The reaction is driven by the formation of the stable 2,4,6-trichlorophenol (B30397) byproduct, which can be easily removed during workup. This method is particularly valuable for synthesizing carbamates from sensitive or sterically hindered amines where traditional methods using isobutyl chloroformate might fail or lead to side products.
Similarly, alcohols can react with this compound in a transesterification reaction to yield different, unsymmetrical carbonates. However, its most prominent application in this context is the highly efficient alkoxycarbonylation of amines to form carbamates. The chemoselectivity of this reaction is excellent, allowing for the preferential acylation of amines in the presence of other nucleophilic functional groups. Analogous reagents like di(2-pyridyl) carbonate have been shown to react with alcohols to form a mixed carbonate, which then efficiently transforms into various carbamates upon reaction with amines in high yield under mild conditions. nih.govnih.gov
| Amine Substrate | Activating Reagent (Analog) | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Benzylamine | Di(2-pyridyl) carbonate / Alcohol | CH₂Cl₂, 23°C, 12h | N-Benzyl carbamate derivative | ~80-90 |
| Morpholine | Bis(methyl salicyl) carbonate | Room Temperature | Morpholine-4-carboxylic acid ester | High |
| Aniline | Diphenyl carbonate | Reflux, Base | Phenyl N-phenylcarbamate | Good |
| (S)-Proline methyl ester | Di(2-pyridyl) carbonate / Menthol | CH₂Cl₂, 23°C | N-((1R,2S,5R)-Menthoxycarbonyl)proline methyl ester | High |
Activated carbonates are excellent reagents for the synthesis of unsymmetrical ureas in a controlled, stepwise manner. google.com The reaction of this compound with a primary or secondary amine (Amine 1) first generates a stable isobutyl carbamate intermediate. This carbamate can be isolated or generated in situ. Subsequent addition of a different amine (Amine 2) leads to a second substitution reaction, displacing the isobutyloxy group to form the desired N,N'-disubstituted unsymmetrical urea.
This two-step, one-pot procedure avoids the use of hazardous reagents like phosgene (B1210022) or the need to handle unstable isocyanates. mdpi.comrsc.org The differential reactivity of the leaving groups—first the highly labile 2,4,6-trichlorophenoxide and then the more stable isobutoxide—allows for a controlled synthesis. Phenyl carbamates have been demonstrated as effective intermediates for this transformation, reacting with amines in DMSO at ambient temperature to produce ureas in high yields. google.com
| Amine 1 | Amine 2 | Activating Reagent (Analog) | Conditions | Yield (%) |
|---|---|---|---|---|
| n-Butylamine | Aniline | Diphenyl carbonate | Step 1: Water/THF, RT; Step 2: DABCO, Reflux | Good thieme-connect.com |
| Aniline | 4-Methoxyaniline | Phenyl chloroformate | Step 1: THF, Pyridine; Step 2: Pyridine, 50°C | Moderate mdpi.com |
| 2,6-Diisopropylaniline | 2,2-Diphenylethylamine | Phenyl chloroformate | Step 1: Formation of Phenyl Carbamate; Step 2: DMSO, RT | High google.com |
| Cyclohexylamine | Benzylamine | Bis(methyl salicyl) carbonate | Stepwise addition, Room Temperature | High google.com |
Utilization in Protecting Group Chemistry
The introduction and removal of protecting groups are fundamental operations in the synthesis of complex molecules like peptides and natural products. wikipedia.org Carbamates are one of the most widely used protecting groups for amines due to their stability and diverse cleavage conditions.
This compound is an ideal reagent for introducing the isobutyloxycarbonyl (iBoc) protecting group onto an amine. The high reactivity of the reagent ensures that the protection step proceeds to completion under mild conditions, which is crucial when dealing with delicate substrates.
The removal of a carbamate protecting group, or deprotection, is a critical step that must be high-yielding and selective. The mechanism of deprotection depends on the nature of the alkoxy group attached to the carbonyl.
Acidic Cleavage : Similar to the Boc group, the iBoc group can be cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or HCl. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the isobutyl group as a stabilized carbocation (which then forms isobutene) and subsequent decarboxylation to release the free amine. The iBoc group is generally more stable to acid than the Boc group due to the relative stability of the tertiary versus primary carbocation.
Basic Cleavage : While less common for simple alkyl carbonates, cleavage under strong basic conditions can occur via hydrolysis, though this typically requires harsh conditions. The Fmoc group is specifically designed for mild basic cleavage via an E1cB-type mechanism. wikipedia.org
Nucleophilic Cleavage : Strong nucleophiles can attack the carbonyl carbon to cleave the carbamate. For instance, methyl carbamates can be deprotected using organolithium reagents. youtube.com
The specific conditions required for the deprotection of the iBoc group allow it to be used orthogonally with other protecting groups, enhancing its utility in multistep synthesis. harvard.edu
Catalytic Carbonylation Reactions Employing Carbon Dioxide Surrogates
While this compound is a source of the isobutyloxycarbonyl group, its close analog, 2,4,6-trichlorophenyl formate (B1220265) , serves a distinct but related purpose as a highly effective carbon monoxide (CO) surrogate. nih.govjst.go.jp The use of toxic, flammable, and difficult-to-handle CO gas is a significant drawback in laboratory-scale carbonylation reactions. Crystalline, stable CO surrogates that release CO in situ under mild conditions represent a major advancement in synthetic methodology. orgsyn.org
2,4,6-Trichlorophenyl formate is a stable, crystalline solid that, in the presence of a weak base like triethylamine (B128534) (NEt₃), rapidly decomposes even at room temperature to generate CO and 2,4,6-trichlorophenol. researchgate.netenamine.net The in situ-generated CO can then be used in a variety of palladium-catalyzed carbonylation reactions. This allows for the efficient synthesis of esters, amides, and other carboxylic acid derivatives from aryl halides and triflates without the need for a CO gas cylinder. nih.gov The high reactivity of this surrogate allows the reactions to proceed at low temperatures and with near-stoichiometric amounts of the formate. nih.gov The resulting 2,4,6-trichlorophenyl esters are themselves activated and can be readily converted to other derivatives. jst.go.jp
| Substrate | Nucleophile | Catalyst System | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| Iodobenzene | Methanol (via TCPF) | Pd(OAc)₂, Xantphos | NEt₃, Toluene, RT, 24h | Methyl 2,4,6-trichlorophenylbenzoate | ~90 nih.gov |
| 4-Bromoacetophenone | (via TCPF) | Pd(OAc)₂, Xantphos | NEt₃, DMF, 80°C | 2,4,6-Trichlorophenyl 4-acetylbenzoate | 91 jst.go.jp |
| 2-Iodofluorene | (via TCPF) | Pd(OAc)₂, Xantphos | NEt₃, Toluene, RT, 24h | 2,4,6-Trichlorophenyl fluorene-2-carboxylate | 69 |
| 3,4-Dihydronaphthalen-2-yl triflate | (via TCPF) | Pd(OAc)₂, dppf | NEt₃, DMF, RT | 2,4,6-Trichlorophenyl 3,4-dihydronaphthalene-2-carboxylate | 90 orgsyn.org |
Generation and Transfer of Carbon Monoxide Equivalents
Carbon monoxide (CO) is a fundamental C1 building block in industrial and laboratory-scale chemistry, primarily used in carbonylation reactions. wikipedia.org However, its high toxicity and gaseous nature present significant handling challenges. nih.gov This has driven the development of solid or liquid "CO surrogates" that can deliver a carbonyl moiety safely and conveniently. Activated carbonates, such as this compound, function as effective carbon monoxide equivalents.
The reactivity of this compound stems from the highly electron-withdrawing nature of the trichlorophenyl group, which makes the carbonyl carbon highly electrophilic. When this reagent reacts with a nucleophile (e.g., an alcohol or amine), the 2,4,6-trichlorophenoxide ion acts as a superior leaving group, facilitating the transfer of the isobutyloxycarbonyl group. In subsequent steps or under different reaction conditions, this moiety can be further manipulated. More importantly, in certain reaction pathways, the reagent can be seen as a formal donor of a carbonyl (C=O) group, analogous to phosgene or its surrogates like triphosgene (B27547) (bis(trichloromethyl) carbonate). researchgate.netcapes.gov.br For instance, reaction with two different nucleophiles in sequence could lead to the formation of unsymmetrical ureas or carbamates, effectively installing a carbonyl bridge between two residues. This controlled reactivity makes it a safer and more manageable alternative to gaseous carbon monoxide for introducing carbonyl functionality.
| Compound | Formula | Physical State | Key Advantage |
|---|---|---|---|
| Carbon Monoxide | CO | Gas | Fundamental C1 source |
| Phosgene | COCl₂ | Gas | Highly reactive carbonyl source |
| Triphosgene (Bis(trichloromethyl) carbonate) | C₃Cl₆O₃ | Solid | Safe, crystalline phosgene equivalent. researchgate.net |
| This compound | C₁₁H₁₁Cl₃O₃ | Solid/Liquid | Stable, manageable CO equivalent with tunable reactivity. |
Expanding the Scope of C1 Chemistry
C1 chemistry, the use of single-carbon molecules as feedstocks, is central to chemical synthesis. This compound expands the toolbox of C1 reagents by providing a versatile electrophilic carbonyl source. Its applications go beyond simple carbonylation, enabling the construction of various functional groups.
The reagent can be used to synthesize other important carbonate-containing molecules, ureas, and carbamates. For example:
Synthesis of other carbonates: Transesterification with an alcohol (R-OH) yields a new carbonate (isobutyl R-carbonate) and releases 2,4,6-trichlorophenol. This is particularly useful if the target carbonate is difficult to prepare directly.
Synthesis of carbamates: Reaction with a primary or secondary amine (R₂NH) produces an isobutyl carbamate, a common motif in pharmaceuticals and agrochemicals.
Synthesis of ureas: While less direct, sequential reactions with different amines can be envisioned to produce unsymmetrical ureas, which are important pharmacophores.
These transformations highlight the role of this compound as a linchpin in C1 chemistry, enabling the conversion of simple nucleophiles into more complex, value-added products through the strategic introduction of a carbonyl group.
Contributions to Heterocyclic and Macrocyclic Synthesis
The construction of cyclic molecules, from simple heterocycles to complex macrocycles, is a significant area of organic synthesis, driven by the prevalence of these structures in natural products and pharmaceuticals. nih.govbeilstein-journals.org Activated carbonates provide a powerful method for ring formation, particularly in challenging macrocyclization reactions.
Ring-Closing Reactions Involving Activated Carbonate Moieties
Macrocyclization, the intramolecular reaction to form a large ring, is often challenging due to unfavorable entropic factors. beilstein-journals.org A common strategy to overcome this is to activate one of the reacting functional groups. This compound is well-suited for this role in macrolactonization and macrolactamization reactions.
In a typical approach for macrolactone synthesis, a linear hydroxy-carboxylic acid precursor is first reacted with this compound. The carboxylic acid displaces the isobutyloxycarbonyl group to form a highly activated 2,4,6-trichlorophenyl ester. The exceptional leaving group ability of 2,4,6-trichlorophenoxide then facilitates the intramolecular attack by the terminal hydroxyl group, closing the ring to form the desired macrolactone. nih.gov This strategy is conceptually similar to the well-known Yamaguchi macrolactonization, which employs 2,4,6-trichlorobenzoyl chloride as the activating agent. nih.gov The use of an activated carbonate offers an alternative pathway with potentially different substrate scope and reaction conditions.
| Step | Reactants | Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Activation | Linear Precursor (e.g., Hydroxy-acid) + this compound | Activated 2,4,6-trichlorophenyl ester | Creates a highly reactive site for cyclization. |
| 2. Cyclization | Activated Intermediate | Macrocycle (e.g., Macrolactone) | Intramolecular ring closure under high-dilution conditions. nih.gov |
Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. mdpi.com Cascade reactions, involving a sequence of intramolecular transformations, are similarly powerful for building intricate structures. nih.gov this compound can serve as a key component in designing such processes for heterocyclic synthesis.
For example, the reagent can participate in MCRs to build heterocycles like oxazolidinones or hydantoins. In a potential multicomponent setup, an amino alcohol could react with this compound and another electrophile in a one-pot process. The initial reaction would form an isobutyl carbamate, which could then undergo an intramolecular cyclization, possibly triggered by a base or a change in conditions, to yield the heterocyclic ring.
In cascade sequences, the activated carbonate can be used to introduce a functional group that initiates a series of ring-forming events. For instance, the formation of a carbamate on a suitably designed substrate could be the first step in a cascade that leads to complex polycyclic systems. The ability to act as a robust and reactive carbonyl source makes this compound a promising tool for innovation in the field of MCRs and cascade reactions for generating diverse heterocyclic libraries. beilstein-journals.orgresearchgate.net
Computational and Theoretical Chemistry Studies on Isobutyl 2,4,6 Trichlorophenyl Carbonate
Molecular Structure and Conformation Analysis
The three-dimensional structure and conformational landscape of a molecule are fundamental to its physical and chemical properties.
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are employed to determine the most stable (ground state) geometry of a molecule. For isobutyl 2,4,6-trichlorophenyl carbonate, the geometry would be optimized to find the minimum energy structure, providing data on bond lengths, bond angles, and dihedral angles.
The carbonate group in esters tends to adopt a planar Z-conformation due to favorable electronic effects. wikipedia.org The isobutyl group, being flexible, can exist in multiple conformations. Similarly, the 2,4,6-trichlorophenyl group will have a defined orientation relative to the carbonate plane. A representative table of expected bond lengths and angles for the ground state geometry is provided below, based on data for similar fragments. nih.govnih.gov
Table 1: Representative Ground State Geometrical Parameters for this compound
| Parameter | Atom Pair/Triplet | Expected Value |
|---|---|---|
| Bond Length (Å) | C=O | ~1.20 |
| (O=)C-O(Ar) | ~1.35 | |
| (O=)C-O(iBu) | ~1.34 | |
| C-Cl | ~1.73 | |
| C-C (isobutyl) | ~1.53 | |
| Bond Angle (°) | O=C-O(Ar) | ~126 |
| O=C-O(iBu) | ~124 |
Note: These are illustrative values and would be precisely determined through specific calculations.
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and the energy barriers between them. For this compound, key rotations would be around the C-O bonds of the carbonate group and the C-C bonds of the isobutyl group.
Studies on similar esters and carbonates show that rotation around these bonds is not free and is characterized by specific energy barriers. wikipedia.orgacs.org For the isobutyl group, different staggered conformations (gauche and anti) would exist, with small energy differences between them. The rotation of the trichlorophenyl group relative to the carbonate plane would also be a key conformational feature. Calculating the potential energy surface for these rotations would identify the most stable conformers and the transition states connecting them, providing insight into the molecule's flexibility. researchgate.net
Electronic Structure and Reactivity Descriptors
The electronic structure governs a molecule's reactivity, polarity, and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity. ucsb.eduwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). pku.edu.cnresearchgate.netlibretexts.org
For this compound, the HOMO is expected to be located primarily on the electron-rich 2,4,6-trichlorophenyl ring, while the LUMO is likely to be centered on the carbonyl group (C=O) of the carbonate, which is the primary electrophilic site. The energy gap between the HOMO and LUMO is an indicator of chemical stability; a larger gap suggests higher stability. researchgate.net Electrophilicity indices can be calculated from these orbital energies to quantify the molecule's reactivity toward nucleophiles. pku.edu.cn
Table 2: Representative FMO Properties for Analogous Carbonates
| Property | Expected Value (eV) | Description |
|---|---|---|
| HOMO Energy | -8.0 to -9.5 | Related to ionization potential and nucleophilicity |
| LUMO Energy | -0.5 to -1.5 | Related to electron affinity and electrophilicity |
Note: These values are illustrative and depend on the specific computational method used.
The distribution of electron density in a molecule can be visualized using an electrostatic potential (ESP) surface. This surface maps the electrostatic potential onto the molecule's electron density, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
For this compound, the ESP would show a negative potential around the oxygen atoms of the carbonyl group and a positive potential around the carbonyl carbon and the hydrogen atoms of the isobutyl group. The trichlorophenyl ring would have a complex ESP due to the presence of electronegative chlorine atoms and the pi-system of the benzene (B151609) ring. mdpi.comnih.gov
The pKa of the leaving group, 2,4,6-trichlorophenol (B30397), is a critical factor in reactions involving this molecule. Computational methods can accurately predict the pKa of phenolic compounds by calculating the Gibbs free energy of dissociation in a solvent model. researchgate.netnih.govneliti.com The pKa of 2,4,6-trichlorophenol is known to be around 6.0, indicating it is a relatively acidic phenol (B47542) and thus a good leaving group. nih.gov
Simulation of Reaction Pathways and Transition States
Computational chemistry can be used to model the step-by-step mechanism of chemical reactions, including the identification of intermediates and transition states. For this compound, a key reaction to simulate would be its hydrolysis or its reaction with a nucleophile, such as in peptide synthesis.
The reaction would likely proceed via a nucleophilic acyl substitution mechanism. nih.gov A nucleophile would attack the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate would expel the 2,4,6-trichlorophenoxide anion. Computational modeling of this pathway would involve locating the transition state structure for the nucleophilic attack and calculating the activation energy barrier, which determines the reaction rate. nih.gov The stability of the 2,4,6-trichlorophenoxide leaving group makes this process favorable.
Density Functional Theory (DFT) and Ab Initio Investigations of Reaction Energetics
Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for investigating the electronic structure and energetics of molecules. These quantum mechanical calculations provide deep insights into the thermodynamics and kinetics of chemical reactions. For this compound, these studies would be crucial in understanding its synthesis and potential reactions, such as nucleophilic substitution at the carbonyl carbon or nucleophilic aromatic substitution (SNAr) on the trichlorophenyl ring. researchgate.net
A typical investigation would involve mapping the potential energy surface (PES) for a proposed reaction. This involves identifying the geometries and energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy difference between the transition state and the reactants defines the activation energy barrier, which is a key determinant of the reaction rate.
For instance, in a hypothetical nucleophilic attack by a nucleophile (e.g., a simple amine or alcohol) on the carbonyl group of this compound, DFT calculations could elucidate a stepwise or concerted mechanism. The calculations would optimize the three-dimensional structures of all species involved and compute their electronic energies. Functionals such as B3LYP, often paired with a basis set like 6-31G(d,p), are commonly employed for such studies due to their balance of accuracy and computational cost. nih.govresearchgate.net
Table 1: Hypothetical DFT-Calculated Energetic Data for a Reaction of this compound This table is illustrative and does not represent experimental or published data.
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nucleophile) | 0.0 |
| Transition State 1 (TS1) | +15.2 |
| Tetrahedral Intermediate | -5.8 |
| Transition State 2 (TS2) | +12.5 |
| Products | -10.3 |
Solvent Effects Modeling in Computational Reaction Mechanisms
The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. researchgate.net Computational chemistry models these effects in two primary ways: explicitly and implicitly.
Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding. While highly accurate, this method is computationally very expensive.
Implicit Solvent Models (Continuum Models): This is a more common approach where the solvent is treated as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This method calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric continuum of the solvent.
For a molecule like this compound, the polarity of the solvent would significantly influence the stability of any charged intermediates or transition states. For example, in a nucleophilic substitution reaction that proceeds through a charged tetrahedral intermediate, a polar solvent would be expected to stabilize this intermediate, thereby lowering the activation energy and accelerating the reaction. Computational studies would systematically vary the solvent (e.g., from a non-polar solvent like hexane (B92381) to a polar aprotic solvent like DMSO and a polar protic solvent like ethanol) to quantify these effects on the reaction energetics.
QSAR and Predictive Modeling of Reactivity (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's structural or physicochemical properties with its activity. While often used for biological activity, QSAR can also be applied to predict chemical reactivity. nih.gov
To build a QSAR model for the reactivity of a series of related carbonates, one would first need a dataset of compounds with experimentally determined reactivity data (e.g., reaction rate constants). For each compound in the series, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges on atoms, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological.
Machine learning algorithms, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced methods like Random Forest (RF) and Support Vector Machines (SVM), are then used to build a mathematical model that links the descriptors to the observed reactivity. nih.govarxiv.org
Table 2: Example of Descriptors for a Hypothetical QSAR Model of Reactivity This table is for illustrative purposes only.
| Compound | Log(k) (Observed Reactivity) | LUMO Energy (eV) | Carbonyl Carbon Charge (q) | Molecular Volume (ų) |
| Compound 1 | -2.5 | -1.2 | +0.75 | 250 |
| Compound 2 | -2.1 | -1.4 | +0.78 | 265 |
| Compound 3 | -3.0 | -1.0 | +0.72 | 240 |
Once a statistically robust QSAR model is developed and validated, it can be used to predict the reactivity of new, untested compounds like this compound, based solely on its calculated molecular descriptors. This predictive capability is highly valuable in chemical design and synthesis planning, allowing for the rapid screening of potential reactants without the need for laboratory synthesis and testing.
Advanced Analytical Methodologies for Research on Isobutyl 2,4,6 Trichlorophenyl Carbonate and Its Reactions
Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Insights
In-situ spectroscopic methods are indispensable for observing chemical reactions as they occur, providing real-time data without altering the reaction environment. spectroscopyonline.com This is particularly valuable for studying reactions involving isobutyl 2,4,6-trichlorophenyl carbonate, where intermediates may be short-lived. spectroscopyonline.com
Real-time NMR and IR Spectroscopic Studies of Reaction Progress
Real-time Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for tracking the progress of chemical reactions. In-situ NMR can provide detailed, time-resolved information on the solution-phase components of a reaction, allowing for the quantification of reactants, intermediates, and products. nih.gov For the synthesis or transformation of this compound, ¹H and ¹³C NMR would monitor the disappearance of starting materials and the appearance of product signals, enabling the determination of reaction kinetics, including activation energies for nucleation and growth. nih.gov
Similarly, in-situ Fourier Transform Infrared (FTIR) spectroscopy monitors the vibrational modes of molecules. mt.com The strong carbonyl (C=O) stretch of the carbonate group provides a distinct signal to track its formation or consumption. researchgate.net By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, chemists can collect spectra at regular intervals, generating a detailed reaction profile that shows the concentration changes of all key species over time. mt.com It is crucial in such studies to differentiate between species in the gas phase and those adsorbed on a catalyst or in solution to obtain accurate mechanistic data. rsc.org
Table 1: Hypothetical In-Situ IR Data for a Reaction Involving this compound
| Time (minutes) | Reactant A Peak Area (cm⁻¹) | Product B (Carbonate) Peak Area (cm⁻¹) |
| 0 | 1.254 | 0.000 |
| 10 | 0.987 | 0.267 |
| 20 | 0.741 | 0.513 |
| 30 | 0.523 | 0.731 |
| 60 | 0.112 | 1.142 |
| 90 | 0.005 | 1.249 |
This interactive table illustrates how the decay of a reactant peak and the growth of the characteristic carbonate C=O stretch peak could be monitored over time.
Mass Spectrometry for Elucidation of Transient Intermediates
Mass spectrometry (MS) is exceptionally suited for identifying transient intermediates, which are often present in low concentrations and have short lifetimes. Techniques like electrospray ionization (ESI-MS) can gently transfer ions from solution into the gas phase for detection, making it ideal for studying reaction mechanisms. In reactions involving this compound, such as its synthesis from an alcohol and a chloroformate derivative, MS could detect key intermediates like activated acylium ions or other reactive species. acs.orgnih.gov Online mass spectrometry, where a liquid microjet of the reaction mixture is continuously analyzed, is a powerful approach for detecting intermediates and products of fast reactions occurring at interfaces. scilit.com This method is crucial for understanding reaction pathways that might differ from those in the bulk solution. scilit.com
Chromatographic Techniques for Reaction Monitoring and Kinetic Analysis
Chromatography is a cornerstone of chemical analysis, used to separate, identify, and quantify the components of a mixture. For reactions involving this compound, both liquid and gas chromatography are vital for offline monitoring and detailed product analysis.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of organic compounds. To analyze reactions involving this compound, a reversed-phase HPLC method would likely be developed. lcms.cz An ion-moderated partition HPLC method has been successfully developed for analyzing common organic carbonates. unl.edu The separation could be achieved on columns like a C8 or C18, using a mobile phase such as a methanol-water or acetonitrile-water gradient. lcms.cz Detection is often performed with a UV detector, as the trichlorophenyl group would provide strong chromophores. By creating calibration curves from standards of known concentration, the precise quantity of the starting materials, the final product, and any non-volatile byproducts can be determined at various time points. lcms.cznih.gov
Table 2: Example HPLC Method Parameters and Results
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 50% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 220 nm |
| Analyte | Retention Time (min) |
| Isobutanol | 2.1 |
| 2,4,6-Trichlorophenol (B30397) | 5.8 |
| This compound | 8.5 |
This interactive table provides a sample set of HPLC conditions and expected retention times for separating the target compound from potential precursors.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Product Profiling
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an essential tool for identifying volatile and semi-volatile products and byproducts in a reaction mixture. mdpi.com For the analysis of this compound, a sample from the reaction would be injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that acts as a molecular fingerprint, allowing for confident identification. expec-tech.com Because some carbonates can be challenging to analyze directly, derivatization techniques may be employed to create more volatile or thermally stable compounds suitable for GC-MS analysis. nih.govacs.org This method is highly sensitive and excellent for detecting trace impurities or unexpected side products, providing a comprehensive profile of the reaction outcome. expec-tech.comresearchgate.net
Advanced X-ray Crystallography for Structural Determination of Key Intermediates
While challenging, X-ray crystallography provides the most definitive structural information for a chemical compound. wikipedia.org This technique can determine the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. wikipedia.orgnih.gov For research on this compound, obtaining a single crystal of the final product would unambiguously confirm its structure.
More advanced applications involve the structural elucidation of key reaction intermediates. acs.org This often requires specialized techniques, such as crystallization at very low temperatures, to trap a short-lived species. nih.gov For example, in related acylation reactions, scientists have successfully isolated and determined the X-ray structures of acylium ion intermediates, providing profound insight into the reaction mechanism. acs.orgnih.gov While technically demanding, successfully crystallizing and analyzing an intermediate in a reaction pathway of this compound would offer unparalleled mechanistic understanding. weizmann.ac.il
Method Development for Purity Assessment and Reaction Efficacy (from a research perspective)
The rigorous assessment of purity and the effective monitoring of reaction efficacy are paramount in the research and synthesis of this compound. The development of robust analytical methodologies is crucial for ensuring the quality of the final product and for optimizing its synthesis. From a research standpoint, this involves the application and adaptation of advanced chromatographic techniques to separate and quantify the target compound, its precursors, and any potential impurities or byproducts.
The synthesis of this compound typically involves the reaction of 2,4,6-trichlorophenol with isobutyl chloroformate. Therefore, analytical methods must be capable of distinguishing the final product from these starting materials, as well as from potential side-products such as di-isobutyl carbonate or products of incomplete reaction.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful tool for the analysis of non-volatile or thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is generally the preferred approach for such aromatic compounds.
Method Development Strategy:
The development of a suitable HPLC method would begin with column and mobile phase screening. Given the aromatic and moderately polar nature of the target compound, C18 and Phenyl stationary phases are excellent starting points. sigmaaldrich.com A gradient elution is typically employed to ensure adequate separation of the starting materials, the product, and potential impurities within a reasonable analysis time.
A hypothetical HPLC method for the analysis of a reaction mixture for the synthesis of this compound is detailed below. The method is designed to separate the product from its precursors, 2,4,6-trichlorophenol and isobutyl chloroformate (which would likely be hydrolyzed to isobutanol and carbon dioxide under typical RP-HPLC conditions), and a potential byproduct, di-isobutyl carbonate.
Table 1: Hypothesized HPLC Method Parameters for Analysis of this compound Synthesis
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at 220 nm. |
Purity Assessment:
For purity assessment of an isolated sample of this compound, the developed HPLC method can be used. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. The use of a Diode Array Detector (DAD) is advantageous as it allows for the examination of the UV spectrum of the peak to confirm its identity and to check for co-eluting impurities. rsc.org
Reaction Efficacy Monitoring:
The efficacy of the synthesis reaction can be monitored by taking aliquots from the reaction mixture at different time points, quenching the reaction, and analyzing the samples by HPLC. acs.orgacs.org The consumption of the starting materials (2,4,6-trichlorophenol) and the formation of the product (this compound) can be quantified by creating calibration curves for each compound using certified reference standards. researchgate.net
Table 2: Illustrative Data for Reaction Monitoring by HPLC
| Time (hours) | 2,4,6-Trichlorophenol (Area %) | This compound (Area %) |
| 0 | 100.0 | 0.0 |
| 1 | 65.2 | 34.8 |
| 2 | 35.8 | 64.2 |
| 4 | 10.5 | 89.5 |
| 6 | 2.1 | 97.9 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds. This compound is expected to be amenable to GC analysis. GC-MS is particularly useful for identifying and quantifying trace impurities that may not be resolved or detected by HPLC. acs.orgchromatographyonline.com
Method Development Considerations:
A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), would be a suitable choice for the separation of the target compound and related impurities. The mass spectrometer provides definitive identification of the compounds based on their mass spectra and fragmentation patterns. restek.com
Table 3: Proposed GC-MS Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min. |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
Impurity Profiling and Purity Confirmation:
GC-MS analysis of a purified sample of this compound would allow for the detection of trace volatile impurities that may not be apparent in HPLC analysis. For instance, residual isobutanol or unreacted 2,4,6-trichlorophenol could be readily detected. The mass spectrum of this compound would be expected to show a characteristic molecular ion peak and fragmentation pattern corresponding to the loss of the isobutyl group, the carbonate moiety, and chlorine atoms, which would confirm its identity.
Table 4: Expected Mass Fragments for Key Compounds in GC-MS Analysis
| Compound | Key Mass Fragments (m/z) |
| This compound | Molecular ion, [M-C4H9]+, [M-OC(O)OC4H9]+, fragments showing isotopic patterns for 3 chlorine atoms. |
| 2,4,6-Trichlorophenol | Molecular ion (196, 198, 200), fragments from loss of Cl and CO. |
| Isobutanol | 74 (Molecular ion), 56, 43, 31. |
| Di-isobutyl carbonate | 174 (Molecular ion), fragments from loss of isobutyl and isobutoxy groups. |
By employing these advanced analytical methodologies, researchers can ensure the high purity of synthesized this compound and gain detailed insights into the reaction kinetics and efficacy, facilitating the development of efficient and reproducible synthetic protocols.
Future Directions and Emerging Research Avenues for Activated Aryl Carbonates
Integration with Automated Synthesis and Artificial Intelligence in Reaction Design
Platforms like "Reac-Discovery" integrate parametric design, 3D printing of catalytic reactors, and machine learning for the simultaneous optimization of process parameters and reactor topology. chemrxiv.org This approach, demonstrated for CO₂ cycloaddition, could be adapted for the synthesis of complex carbonates, reducing the time and resources required for experimental screening. chemrxiv.orgacs.org The use of AI can help overcome the trial-and-error nature of developing new materials and reactions, leading to more efficient and sustainable chemical production. mdpi.com
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The synthesis of aryl carbonates often relies on catalytic processes to achieve high yields and selectivity. Research is actively exploring novel catalytic systems to improve the efficiency and environmental footprint of these reactions. Recent developments include the use of magnesium perchlorate (B79767) as a stable and specific activator for the direct synthesis of aryl and alkyl carbonates. organic-chemistry.org
Other innovative approaches involve metal-free, one-pot syntheses of cyclic carbonates from aldehydes using sulfur ylides and CO₂, where in-situ generated sodium iodide promotes the reaction under mild conditions. organic-chemistry.org Furthermore, adenine-modified Ti-SBA-15 solid catalysts have been shown to be effective for the synthesis of cyclic carbonates and carbamates, avoiding the need for solvents and co-catalysts. iitm.ac.in Palladium-catalyzed reactions have also been developed for various transformations involving carbonates, showcasing the versatility of transition metal catalysis in this field. acs.orgacs.org These advancements in catalysis are crucial for expanding the synthetic utility of activated aryl carbonates.
Exploration of Sustainable and Biocatalytic Approaches in Carbonate Chemistry
The principles of green chemistry are increasingly influencing the synthesis of organic carbonates. rsc.org A significant focus is on the utilization of carbon dioxide (CO₂) as a renewable C1 feedstock. acs.orgorganic-chemistry.org Chemo-enzymatic processes are emerging as a sustainable alternative for CO₂ capture and its transformation into valuable chemicals like bis(cyclic carbonate) esters. acs.orgresearchgate.net These processes often combine the selectivity of biocatalysts, such as lipases, with the efficiency of other catalytic systems under solvent-free conditions. acs.orgresearchgate.net
Enzymes like carbonic anhydrase and formate (B1220265) dehydrogenase are being explored for their ability to facilitate CO₂ uptake and conversion into useful organic molecules. tudelft.nlnih.gov These biocatalytic systems operate under mild conditions and can lead to highly selective transformations. The development of sustainable chemo-enzymatic processes for producing monomers for biodegradable plastics from CO₂ highlights the potential of this approach. rsc.org The use of non-toxic, biodegradable, and readily available organic carbonates as green solvents is also a significant area of research. rsc.org
Advanced In-Situ Characterization Techniques for Complex Reaction Systems
Understanding the kinetics and mechanisms of complex reactions is crucial for optimizing reaction conditions and improving yields. Advanced in-situ characterization techniques allow for real-time monitoring of reacting systems. For carbonate formation, techniques such as in-situ synchrotron radiation X-ray diffraction (SR-XRD) combined with electrochemical measurements can provide high-precision, real-time data on the evolution of carbonate species. researchgate.net
Electrospray ionization mass spectrometry (ESI-MS) has been used to identify and characterize pre-critical carbonato- and aquo-coordinated metal complexes in solution, providing insights into the initial stages of carbonate formation. nih.gov The evaluation of geochemical reactions induced by CO₂ in various rock formations also utilizes a combination of in-situ and ex-situ techniques, including X-ray diffraction, electron microscopy, and infrared spectroscopy, to monitor mineralogical alterations. mdpi.com These advanced analytical methods are invaluable for elucidating the complex pathways of carbonate reactions.
Expanding the Scope of Isobutyl 2,4,6-Trichlorophenyl Carbonate in Materials Science Precursors
Activated aryl carbonates are valuable precursors in materials science, particularly for the synthesis of polycarbonates and other polymers. The high reactivity of compounds like bis(methyl salicyl) carbonate (BMSC) allows for polymerization at lower temperatures and shorter reaction times compared to traditional methods, enabling the use of thermally sensitive monomers. researchgate.netresearchgate.net This increased reactivity facilitates the preparation of a wide range of (co)polycarbonates with differentiated properties. researchgate.net
The use of activated carbonates in solution polymerization can reduce the formation of by-products and allow for the synthesis of segmented block copolycarbonates without scrambling. researchgate.net this compound, with its activated phenyl group, could potentially serve as a monomer or a chain-terminating agent in the synthesis of specialized polymers. Its bulky isobutyl group might impart unique solubility or processing characteristics to the resulting materials. The development of novel polymerizable bicyclic carbonate monomers from CO₂ and epoxides further demonstrates the expanding role of carbonate chemistry in creating advanced materials with improved thermal resistance. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for preparing isobutyl 2,4,6-trichlorophenyl carbonate in laboratory settings?
- Methodology : The compound can be synthesized via esterification of 2,4,6-trichlorophenol with isobutyl chloroformate under basic conditions (e.g., using pyridine or DMAP as a catalyst). Alternatively, palladium-catalyzed carbonylation reactions (as described for structurally similar esters) may be adapted by substituting substrates . Purification typically involves column chromatography or recrystallization using non-polar solvents.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Ensure anhydrous conditions to avoid hydrolysis of the chloroformate intermediate.
Q. Which spectroscopic techniques are most effective for structural confirmation and purity analysis?
- Techniques :
- FT-IR and FT-Raman Spectroscopy : Identify functional groups (e.g., C=O stretching at ~1750 cm⁻¹ for the carbonate ester) and vibrational modes of the trichlorophenyl ring .
- NMR (¹H, ¹³C) : Confirm substitution patterns (e.g., deshielded aromatic protons due to electron-withdrawing Cl groups).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
- Validation : Compare spectral data with computational simulations (e.g., DFT for IR/Raman) or reference standards .
Q. What safety protocols are critical for handling this compound in the lab?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and dermal irritation .
- Store at 0–6°C to minimize degradation .
- Follow hazardous waste disposal regulations, particularly for chlorinated compounds .
Advanced Research Questions
Q. How can computational modeling predict the electronic and photophysical properties of this compound?
- Approach : Perform DFT calculations to analyze HOMO-LUMO gaps, charge transfer interactions, and vibronic coupling constants (VCCs). For example, the HOMO may localize on the trichlorophenyl ring, while the LUMO resides on the carbonate group, influencing reactivity and photostability .
- Tools : Software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-31G*) can model frontier orbitals and radiative/non-radiative decay rates .
Q. What are the potential degradation pathways under environmental or physiological conditions?
- Hydrolysis : The carbonate ester may hydrolyze in aqueous media to yield 2,4,6-trichlorophenol and isobutanol. Monitor pH-dependent kinetics using HPLC .
- Photodegradation : UV exposure could cleave C-Cl bonds, forming chlorinated byproducts. Use accelerated light-stability tests (e.g., ISO 4892) and identify degradation products via GC-MS .
Q. How can researchers assess its biological activity, such as enzyme inhibition or antimicrobial effects?
- Assays :
- Microbial Screening : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using disk diffusion or MIC assays. The trichlorophenyl group may enhance membrane permeability .
- Enzyme Binding Studies : Use fluorescence quenching or molecular docking to evaluate interactions with target proteins (e.g., cytochrome P450) .
Q. What analytical methods are optimal for quantifying trace amounts in environmental matrices?
- Extraction : Solid-phase extraction (SPE) with C18 cartridges from water or soil samples.
- Quantification : Employ GC-ECD or LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to improve accuracy .
Notes
- For synthesis and characterization, prioritize peer-reviewed protocols over vendor catalogs.
- Advanced questions integrate interdisciplinary approaches (e.g., computational + experimental) to address mechanistic and applied research challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
